molecular formula C10H13ClN2 B13289618 2-Chloro-N-cyclopentylpyridin-4-amine

2-Chloro-N-cyclopentylpyridin-4-amine

Cat. No.: B13289618
M. Wt: 196.67 g/mol
InChI Key: SRZMZPTWLGCCMH-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentylpyridin-4-amine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopentylpyridin-4-amine typically involves the chlorination of N-cyclopentylpyridin-4-amine. One common method includes the reaction of N-cyclopentylpyridin-4-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N-cyclopentylpyridin-4-amine+SOCl2This compound+SO2+HCl\text{N-cyclopentylpyridin-4-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N-cyclopentylpyridin-4-amine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopentylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N-cyclopentylpyridin-4-amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-cyclopentylpyridin-4-amine.

Scientific Research Applications

2-Chloro-N-cyclopentylpyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopentylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity. The cyclopentyl group provides steric bulk, influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopentylpyrimidin-4-amine
  • 2-Chloro-N-cyclohexylpyridin-4-amine
  • 2-Chloro-N-cyclopentylpyridin-4-amine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-N-cyclopentylpyridin-4-amine

InChI

InChI=1S/C10H13ClN2/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)

InChI Key

SRZMZPTWLGCCMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

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